molecular formula C12H19Cl2N B1484593 [3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2098031-20-8

[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No. B1484593
CAS RN: 2098031-20-8
M. Wt: 248.19 g/mol
InChI Key: TTWAUWODOBONMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride” is a chemical compound with the empirical formula C10H15N1Cl2 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Identification and Analysis in Forensic Science

This compound, belonging to the piperazine class, is often encountered in forensic investigations. The identification and analysis of such compounds are crucial in seized material related to illicit drug use. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Pressure Liquid Chromatography (HPLC) are employed to determine its presence and concentration .

Pharmacological Research

Piperazine derivatives have been studied for their central nervous system (CNS) stimulant properties. They act on serotonin receptors and can be used to model the pharmacological effects of drugs on the CNS. This compound’s effects on neurotransmitter systems make it a valuable tool in neuropharmacology .

Cancer Research

Structurally similar compounds have shown potential as inhibitors of cancer cell proliferation. For example, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid have been synthesized to selectively inhibit colon cancer cell growth. This suggests that 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride could be modified and studied for similar antiproliferative effects .

Agricultural Chemistry

Indole derivatives, which share some structural similarities with piperazines, are known to have applications in agriculture as growth promoters. By studying the biological activity of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride, it could lead to the development of new agrochemicals .

properties

IUPAC Name

3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWAUWODOBONMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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